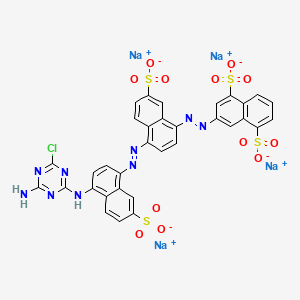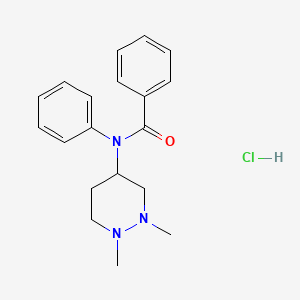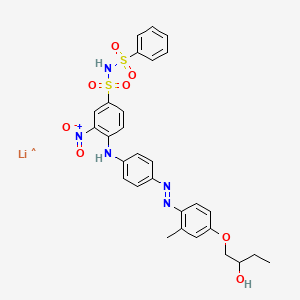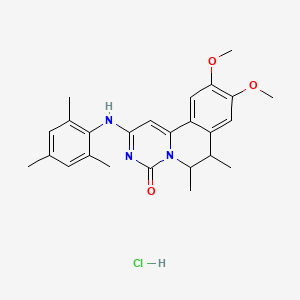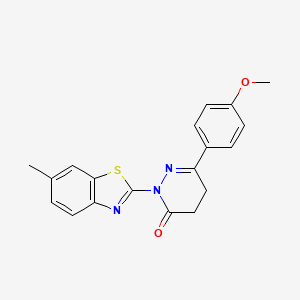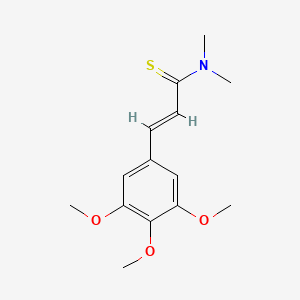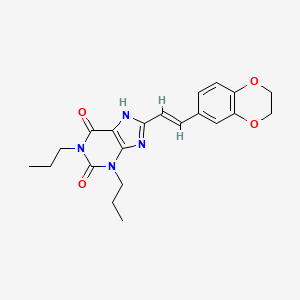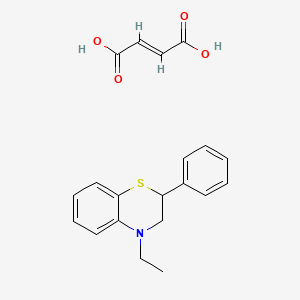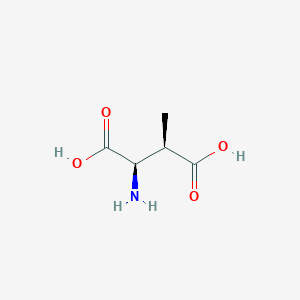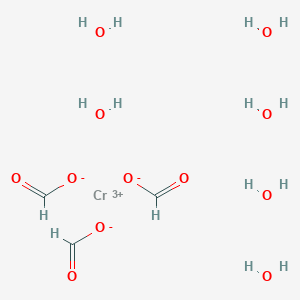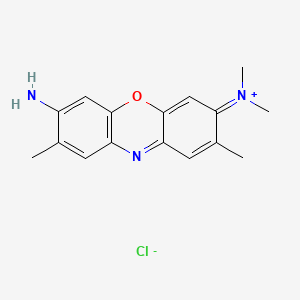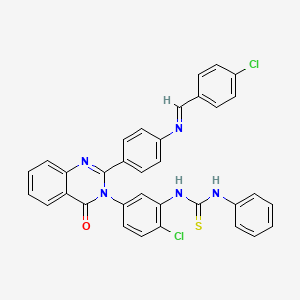
Thiourea, N-(2-chloro-5-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
硫脲, N-(2-氯-5-(2-(4-(((4-氯苯基)亚甲基)氨基)苯基)-4-氧代-3(4H)-喹唑啉基)苯基)-N’-苯基- 是一种复杂的有机化合物,由于其独特的化学结构和潜在应用,它在各个科学领域引起了人们的兴趣。该化合物具有硫脲基团、喹唑啉酮部分和多个芳香环,使其成为研究和工业用途的多功能分子。
准备方法
合成路线和反应条件
该化合物的合成通常涉及多个步骤,从中间体的制备开始。一种常见的路线包括 2-氯-5-硝基苯甲酸与 4-(((4-氯苯基)亚甲基)氨基)苯胺反应生成中间体,然后环化生成喹唑啉酮核心。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。 诸如连续流动合成和使用自动化反应器等技术可以提高效率和可扩展性 .
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 它可以被氧化生成亚砜或砜。
还原: 还原反应可以将硝基转化为胺。
取代: 芳香取代反应可以在芳香环上引入不同的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如过氧化氢、还原剂如硼氢化钠以及用于取代反应的亲电试剂。 反应条件通常涉及特定的温度、溶剂和催化剂以实现所需的转化 .
主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可以生成亚砜或砜,而取代反应可以引入各种官能团,从而增强化合物的多功能性 .
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构建块。
生物
在生物学方面,该化合物在与酶抑制和蛋白质相互作用相关的研究中显示出前景。 它与生物大分子相互作用的能力使其成为药物开发和生化研究的候选者 .
医学
在医学上,该化合物的衍生物正在探索其潜在的治疗作用,包括抗癌和抗菌特性。 正在进行的研究是为了了解其作用机制并优化其疗效 .
工业
在工业上,该化合物可用于生产特种化学品以及作为先进材料的前体。 它的稳定性和反应性使其适用于各种工业应用 .
作用机制
该化合物发挥其作用的机制涉及与特定分子靶标的相互作用。例如,它可以通过与活性部位结合来抑制某些酶,从而阻止其活性。 所涉及的途径可能包括信号转导、代谢过程和细胞调节 .
相似化合物的比较
类似化合物
硫脲衍生物: 具有类似硫脲基团但芳香取代不同的化合物。
喹唑啉酮衍生物: 具有喹唑啉酮核心但侧链不同的化合物。
独特性
使该化合物与众不同的是它将硫脲基团与喹唑啉酮部分和多个芳香环结合在一起。
属性
CAS 编号 |
83408-69-9 |
|---|---|
分子式 |
C34H23Cl2N5OS |
分子量 |
620.5 g/mol |
IUPAC 名称 |
1-[2-chloro-5-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-39-30-9-5-4-8-28(30)33(42)41(32)27-18-19-29(36)31(20-27)40-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,40,43) |
InChI 键 |
KWGBGDRPZONKSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


